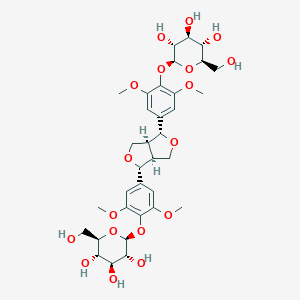

Acanthoside D

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-NYYYOYJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331965 | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-77-3 | |

| Record name | (-)-Syringaresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Acanthoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside D, a prominent lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Acanthoside D, alongside a detailed exploration of its biological activities, with a particular focus on its anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and elucidates its putative mechanism of action through the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of Acanthoside D

Acanthoside D is a furofuran lignan diglycoside. Its core structure consists of a central furofuran ring system derived from the oxidative dimerization of two phenylpropanoid units. This central lignan, syringaresinol, is symmetrically substituted with two glucose moieties.

Systematic Name (IUPAC): (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

The structure is characterized by multiple stereocenters, contributing to its specific biological activity. The glycosidic linkages are of the β-D-glucopyranoside type.

Molecular Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |

| Molecular Weight | 742.7 g/mol | [1] |

| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O[C@H]6--INVALID-LINK--CO)O)O">C@@HO)OC | [1] |

| InChI Key | FFDULTAFAQRACT-NYYYOYJKSA-N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of Acanthoside D is crucial for its formulation and delivery in potential therapeutic applications.

| Property | Value | Reference |

| XLogP3-AA | -1.4 | [1] |

| Hydrogen Bond Donor Count | 12 | |

| Hydrogen Bond Acceptor Count | 18 | |

| Rotatable Bond Count | 12 | |

| Exact Mass | 742.26841461 Da | [1] |

| Monoisotopic Mass | 742.26841461 Da | [1] |

| Topological Polar Surface Area | 254 Ų | [1] |

| Heavy Atom Count | 52 | |

| Complexity | 1010 | [1] |

Biological Activities and Quantitative Data

Acanthoside D exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[1]

Anti-inflammatory Activity

| Assay | Target | Cell Line | Typical IC₅₀ Range for Related Lignans |

| Nitric Oxide (NO) Production Inhibition | iNOS | RAW 264.7 | µM range |

| Prostaglandin E₂ (PGE₂) Production Inhibition | COX-2 | RAW 264.7 | µM range |

| Cytokine Inhibition | TNF-α, IL-6 | Various | µM range |

Antioxidant Activity

The antioxidant properties of Acanthoside D are attributed to its ability to scavenge free radicals, a characteristic of its phenolic structure. The antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

| Assay | Method | Result (Typical for Phenolic Glycosides) |

| DPPH Radical Scavenging Activity | Spectrophotometry | Dose-dependent increase in scavenging activity |

| Superoxide Radical Scavenging Activity | Spectrophotometry | Potent scavenging activity |

| Hydroxyl Radical Scavenging Activity | Spectrophotometry | Significant scavenging activity |

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare various concentrations of Acanthoside D in serum-free DMEM.

-

Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Acanthoside D.

-

Incubate the cells for 1 hour.

3. Stimulation:

-

Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation should be included.

4. Incubation and Sample Collection:

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatant for nitric oxide measurement.

5. Nitrite Quantification (Griess Assay):

-

Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of Acanthoside D in methanol. Ascorbic acid or Trolox can be used as a positive control.

2. Reaction Mixture:

-

In a 96-well plate, add 100 µL of the different concentrations of Acanthoside D or the positive control to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the sample and 100 µL of methanol.

3. Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

4. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Acanthoside D.

Proposed Signaling Pathways

The biological activities of lignans like Acanthoside D are often mediated through their interaction with key cellular signaling pathways. Based on the literature for related compounds, Acanthoside D is proposed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Lignans have been shown to inhibit this pathway at multiple points.

Acanthoside D is hypothesized to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[2][3][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. Lignans can modulate the phosphorylation of key MAPK proteins.

Acanthoside D may inhibit the phosphorylation of MAPKKs, such as MKK3/6 and MKK4/7, which in turn would reduce the activation of downstream MAPKs like p38 and JNK. The reduced activity of these MAPKs would lead to decreased activation of transcription factors like AP-1, ultimately suppressing the expression of inflammatory genes.[4]

Conclusion

Acanthoside D presents a compelling profile as a bioactive natural product with significant anti-inflammatory and antioxidant potential. Its well-defined chemical structure and the growing body of evidence regarding its biological activities make it a promising candidate for further investigation in the context of drug development. The elucidation of its precise mechanisms of action, particularly its interactions with the NF-κB and MAPK signaling pathways, will be crucial in realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers to build upon in their future studies of Acanthoside D.

References

- 1. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Acanthoside D: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity

Abstract

Acanthoside D, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of Acanthoside D, focusing on its natural origins, the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and its molecular mechanism of action involving key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and therapeutic potential of this natural compound.

Natural Sources of Acanthoside D

Acanthoside D is primarily found in plants of the Acanthopanax genus, which is also known by its synonym Eleutherococcus. These plants, commonly referred to as "Siberian Ginseng," have a long history of use in traditional medicine. In addition to the Acanthopanax species, Acanthoside D has also been identified in other botanicals.

The primary natural sources of Acanthoside D include:

-

Acanthopanax senticosus (syn. Eleutherococcus senticosus): Widely recognized as Siberian Ginseng, the roots and stems of this plant are a major source of Acanthoside D.[1][2][3][4][5]

-

Acanthopanax sessiliflorus : The cortex (bark) of this species has been shown to contain significant amounts of Acanthoside D.[6][7][8][9][10]

-

Acanthopanax chilsanensis : The trunk of this plant is another documented source of Acanthoside D.[11]

-

Daphne giraldii : This plant, belonging to the Thymelaeaceae family, also contains Acanthoside D.[12][13][14][15][16]

-

Pyrola japonica : This herbaceous perennial is another natural source of the compound.[12][17]

-

Salsola collina : A member of the Amaranthaceae family, this plant has been reported to contain Acanthoside D.[12]

-

Syringa persica (Persian Lilac): This ornamental plant is also a reported source of Acanthoside D.

Quantitative Analysis of Acanthoside D in Natural Sources

The concentration of Acanthoside D can vary depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following table summarizes available quantitative data on Acanthoside D content in various natural sources.

| Plant Species | Plant Part | Method of Analysis | Average Content (% w/w) | Reference |

| Acanthopanax sessiliflorum | Cortex | HPLC | 0.081 ± 0.058 | [6][7] |

Discovery and Isolation of Acanthoside D

The structural elucidation of Acanthoside D revealed it to be (-)-syringaresinol-di-β-D-glucoside. Its chemical structure and stereochemistry have been confirmed through various spectroscopic techniques and X-ray crystallography.

Experimental Protocols

The isolation and purification of Acanthoside D from its natural sources typically involve solvent extraction followed by various chromatographic techniques. Modern analytical methods are employed for its quantification and structural confirmation.

General Isolation and Purification Protocol

The following is a generalized protocol for the extraction and preparative separation of Acanthoside D from Acanthopanax species, based on established methodologies.[11][18]

References

- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jkomor.org [jkomor.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]

- 6. Isolation and Quantitative Analysis of Acanthoside D from Acanthopanacis Cortex -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Acanthopanax sessiliflorus stem confers increased resistance to environmental stresses and lifespan extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Purification of Acanthoside-D from Acanthopanax chilsanensis -KSBB Journal | Korea Science [koreascience.kr]

- 12. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Constituents from Daphne giraldii Nitsche and Their Contents Simultaneous Determination by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Daphne giraldii Nitsche (Thymelaeaceae): Phytochemistry, pharmacology and medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. inha.elsevierpure.com [inha.elsevierpure.com]

The Biosynthesis of Acanthoside D: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside D, a lignan diglycoside identified as (-)-syringaresinol-di-O-β-D-glucoside, is a plant-derived secondary metabolite with noted anti-inflammatory and antioxidant properties.[1] Its structural complexity and therapeutic potential necessitate a thorough understanding of its biosynthetic origins. This technical guide provides an in-depth exploration of the Acanthoside D biosynthesis pathway, which originates from the core phenylpropanoid pathway. The guide details the enzymatic steps from the primary precursor, L-phenylalanine, through the formation of the monolignol sinapyl alcohol, the stereospecific coupling to form the lignan backbone, and the final glycosylation events. Methodologies for pathway elucidation and quantitative data from related studies are presented to provide a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthesis Pathway

The formation of Acanthoside D is a multi-stage process rooted in primary metabolism. It begins with the general phenylpropanoid pathway, which converts L-phenylalanine into key hydroxycinnamate intermediates. This is followed by the monolignol-specific branch, which produces the direct precursor to the lignan core. The final stages involve the stereochemically controlled dimerization of monolignols and subsequent glycosylation. Acanthoside D is an optical isomer of the well-known compound Eleutheroside E, found in Eleutherococcus senticosus (Siberian Ginseng), making research into eleutheroside biosynthesis directly relevant to understanding the formation of Acanthoside D.[2]

Stage 1: General Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions convert it into p-Coumaroyl-CoA, a critical branch-point intermediate for numerous classes of secondary metabolites, including flavonoids and lignans.[3][4]

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the committed step that channels carbon from primary metabolism into the vast network of phenylpropanoid compounds.[5]

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6]

-

CoA Ligation: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[3][6]

Stage 2: Monolignol Biosynthesis (Sinapyl Alcohol)

From p-Coumaroyl-CoA, the pathway proceeds through a series of hydroxylations, methylations, and reductions to generate sinapyl alcohol, the specific monolignol precursor for the syringaresinol backbone of Acanthoside D.

-

Hydroxylation and Acylation: p-Coumaroyl-CoA is hydroxylated and subsequently methylated. Key enzymes in this part of the pathway include HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase), C3'H (p-coumaroyl shikimate 3'-hydroxylase), and CCoAOMT (Caffeoyl-CoA O-methyltransferase).[6]

-

Reduction to Aldehyde: The resulting feruloyl-CoA is reduced to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) .

-

Hydroxylation and Methylation for Syringyl Moiety: Coniferaldehyde undergoes further modification to introduce the second methoxy group characteristic of the "syringyl" (S) unit. This involves Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT) .[6]

-

Final Reduction to Alcohol: The resulting sinapaldehyde is reduced to sinapyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .[7]

Stage 3: Lignan Formation (Syringaresinol Backbone)

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. For Acanthoside D, this involves the dimerization of two sinapyl alcohol molecules to form (-)-syringaresinol.

-

Oxidative Coupling: The reaction is catalyzed by one-electron oxidases, such as laccases and/or peroxidases, which generate monolignol radicals.[8]

-

Stereospecific Control: The stereochemistry of the resulting dimer is precisely controlled by a Dirigent Protein (DIR) . In the absence of a DIR, the radical coupling results in a racemic mixture of products. The DIR binds the monolignol radicals and orients them in a specific conformation to ensure the exclusive formation of the correct stereoisomer, in this case, (-)-syringaresinol.[8]

Stage 4: Glycosylation

The final step in the biosynthesis of Acanthoside D is the attachment of two glucose moieties to the syringaresinol core. This is a sequential process catalyzed by specific UDP-dependent glycosyltransferases (UGTs) .

-

First Glycosylation: One molecule of (-)-syringaresinol is glycosylated at the 4-O position, using UDP-glucose as the sugar donor, to form a mono-glucoside intermediate.

-

Second Glycosylation: A second UGT catalyzes the transfer of another glucose molecule to the 4'-O position of the mono-glucoside, completing the synthesis of Acanthoside D.[9]

References

- 1. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eleutheroside - Wikipedia [en.wikipedia.org]

- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acanthoside D: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside D, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing notable antioxidant and anti-inflammatory properties, this natural compound presents a promising avenue for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Acanthoside D, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Acanthoside D is a complex molecule with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. Its core structure consists of a furo[3,4-c]furan lignan aglycone, (-)-syringaresinol, glycosidically linked to two β-D-glucopyranose units.

General Properties

A summary of the key physical and chemical properties of Acanthoside D is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |

| Molecular Weight | 742.7 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not experimentally determined in the reviewed literature. | |

| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/mL), Sparingly soluble in DMSO (1-10 mg/mL) |

Spectral Data

The structural elucidation of Acanthoside D has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided in the following tables.

Table 2: ¹H-NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in a detailed, assignable format in the reviewed literature. |

Table 3: ¹³C-NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a detailed, assignable format in the reviewed literature. |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |

| ~2930 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1100 | Strong | C-O stretching (ethers and alcohols) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Ion Type | Fragmentation |

| 742.27 | [M+H]⁺ | Molecular Ion |

| Detailed fragmentation data not available in the reviewed literature. |

Biological Activities and Signaling Pathways

Acanthoside D has been reported to exhibit significant antioxidant and anti-inflammatory activities[1]. These biological effects are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammatory responses.

Antioxidant Activity

The antioxidant capacity of Acanthoside D is primarily due to its ability to scavenge free radicals, thereby mitigating oxidative stress. This activity is crucial in preventing cellular damage implicated in various chronic diseases.

Anti-inflammatory Activity

Acanthoside D demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Acanthoside D is proposed to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and cellular stress. It comprises several cascades, including the ERK, JNK, and p38 MAPK pathways. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory genes. It is hypothesized that Acanthoside D can modulate the phosphorylation of key kinases in the MAPK pathway, thereby contributing to its anti-inflammatory effects.

Experimental Protocols

Extraction and Isolation of Acanthoside D

The following protocol describes a general method for the extraction and isolation of Acanthoside D from Acanthopanax senticosus.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with ethanol, typically at an elevated temperature, for several hours.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Partitioning: The concentrated extract is then dissolved in water and partitioned against a non-polar solvent such as n-hexane. This step removes non-polar impurities, while the more polar Acanthoside D remains in the aqueous phase.

-

Purification: The aqueous phase is collected and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of Acanthoside D.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the antioxidant activity of Acanthoside D.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Acanthoside D sample

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of Acanthoside D in the same solvent. Create a series of dilutions from the stock solution.

-

Assay: a. To each well of a 96-well microplate, add a specific volume of the Acanthoside D sample or standard (e.g., 100 µL). b. Add the DPPH solution to each well (e.g., 100 µL). c. A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

This protocol details a method to evaluate the anti-inflammatory effect of Acanthoside D by measuring the inhibition of nitric oxide production in macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Acanthoside D sample

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various non-toxic concentrations of Acanthoside D for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group should be treated with LPS only. A blank group should receive neither Acanthoside D nor LPS.

-

Nitrite Measurement: a. After incubation, collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Conclusion

Acanthoside D is a promising natural product with well-documented antioxidant and anti-inflammatory properties. This guide has provided a detailed overview of its physical and chemical characteristics, along with standardized protocols for its investigation. The elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its therapeutic potential. Further research into the specific molecular interactions and in vivo efficacy of Acanthoside D is warranted to fully explore its applications in drug development for inflammatory and oxidative stress-related diseases.

References

The Biological Activities of Acanthoside D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside D, also known as Liriodendrin, is a lignan diglucoside found in various medicinal plants. It is structurally identified as (-)-syringaresinol O,O'-bis(beta-D-glucoside)[1]. As a plant metabolite, it has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties[1]. This technical guide provides an in-depth overview of the known biological activities of Acanthoside D, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts.

Pharmacological Activities

Acanthoside D has demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. The following sections detail the quantitative data and experimental methodologies associated with these activities.

Hepatoprotective Activity

Acanthoside D has shown significant protective effects against liver injury in preclinical models.

Quantitative Data

| Model | Parameter | Treatment Group | Result | Reference |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Alanine Aminotransferase (ALT) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Aspartate Aminotransferase (AST) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Alkaline Phosphatase (ALP) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Malondialdehyde (MDA) Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Superoxide Dismutase (SOD) Activity | I/R + Liriodendrin (10 mg/kg) | Significantly increased compared to I/R group | [2][3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Glutathione (GSH) Content | I/R + Liriodendrin (10 mg/kg) | Significantly increased compared to I/R group | [2][3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | TNF-α Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | IL-1β Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | IL-6 Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |

Experimental Protocol: Murine Model of Hepatic Ischemia/Reperfusion Injury [2][4]

-

Animal Model: Male C57BL/6 mice are utilized for the study.

-

Procedure: A midline laparotomy is performed to expose the portal triad (hepatic artery, portal vein, and bile duct). A non-traumatic clip is used to interrupt the blood supply to the left lateral and median lobes of the liver, inducing ischemia. After 60 minutes of ischemia, the clip is removed to allow reperfusion.

-

Treatment: Liriodendrin (Acanthoside D) is administered to the treatment groups, typically via oral gavage, at specified doses (e.g., 5 and 10 mg/kg/day) for a set period before the induction of ischemia/reperfusion.

-

Assessment: Following the reperfusion period, blood and liver tissue samples are collected. Plasma levels of ALT, AST, and ALP are measured as indicators of liver damage. Oxidative stress markers (MDA, SOD, GSH) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified in liver tissue homogenates. Histopathological examination of liver sections is performed to assess the extent of necrosis. Apoptosis of hepatocytes is evaluated using TUNEL staining and flow cytometry.

-

Mechanism of Action Analysis: Western blot analysis is conducted on liver tissue lysates to determine the expression levels of proteins involved in inflammatory signaling pathways, such as Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB).

Anti-inflammatory Activity

Acanthoside D exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.

Quantitative Data

| Model | Parameter | Treatment Group | Result | Reference |

| Acetic Acid-Induced Vascular Permeability in Mice | Vascular Permeability | Liriodendrin (5 & 10 mg/kg, p.o.) | Significantly inhibited the increase in vascular permeability | [6] |

| Carrageenan-Induced Paw Edema in Rats | Paw Edema | Liriodendrin (5 & 10 mg/kg, p.o.) | Significantly reduced acute paw edema | [6] |

| Acetic Acid-Induced Writhing Test in Mice | Analgesic Activity | Liriodendrin | Showed dose-dependent inhibition of writhing | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [6]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure: A sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

Treatment: Liriodendrin (Acanthoside D) is administered orally at various doses (e.g., 5 and 10 mg/kg) one hour prior to the carrageenan injection.

-

Assessment: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Antioxidant Activity

The antioxidant capacity of Acanthoside D is a key contributor to its other biological activities. While quantitative data for the pure compound is limited in the reviewed literature, studies on extracts containing Acanthoside D provide an indication of its potential.

Quantitative Data (for Liriodendron chinense Leaf Extract)

| Assay | IC50 Value (µg/mL) | Reference |

| ABTS•+ Scavenging Activity | 344.71 | [7] |

| •OH Scavenging Activity | 618.60 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay [8][9][10]

-

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its decolorization.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of Acanthoside D are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Protocol: ABTS Radical Scavenging Assay [7][10]

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).

-

Procedure:

-

The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of Acanthoside D are added to the ABTS•+ solution.

-

After a set incubation time, the decrease in absorbance is measured.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways

The biological effects of Acanthoside D are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

TLR4/NF-κB Signaling Pathway in Hepatoprotection

In the context of hepatic ischemia/reperfusion injury, Acanthoside D has been shown to significantly reduce the expression of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB)[2][3][5]. The TLR4/NF-κB pathway is a critical inflammatory cascade that, when activated, leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting this pathway, Acanthoside D mitigates the inflammatory response and subsequent hepatocyte apoptosis and liver damage.

Experimental Workflow for In Vivo Hepatoprotective Study

The following diagram illustrates the typical workflow for an in vivo study investigating the hepatoprotective effects of Acanthoside D.

References

- 1. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway | Yu | Folia Morphologica [journals.viamedica.pl]

- 5. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway | Yu | Folia Morphologica [journals.viamedica.pl]

- 6. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radical scavenging activity of plant extracts from improved processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Acanthoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside D, a lignan glucoside, has demonstrated significant potential across a spectrum of therapeutic areas, primarily attributable to its anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of Acanthoside D's mechanisms of action, supported by preclinical data. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide visualizes the principal signaling pathways implicated in the pharmacological effects of Acanthoside D, offering a clear framework for its potential translation into clinical applications.

Introduction

Acanthoside D, also known as Liriodendrin, is a naturally occurring lignan glucoside found in various medicinal plants. Emerging preclinical evidence highlights its potential as a therapeutic agent for a range of pathologies. Its primary pharmacological activities stem from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on Acanthoside D and providing practical guidance for its continued investigation.

Therapeutic Potential and Mechanism of Action

Anti-inflammatory Activity

Acanthoside D exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In preclinical models, it has been shown to reduce inflammation in a dose-dependent manner.

Mechanism of Action: The anti-inflammatory effects of Acanthoside D are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: Acanthoside D is proposed to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1][2][3] This sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][5][6]

-

MAPK Pathway: Acanthoside D is also suggested to modulate the phosphorylation of key MAPK family members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[7] By inhibiting the activation of these kinases, Acanthoside D can further suppress the expression of inflammatory mediators.

Neuroprotective Effects

Acanthoside D has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.

Mechanism of Action: The neuroprotective activity of Acanthoside D is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.

Anticancer Potential

Preliminary evidence suggests that Acanthoside D may possess anticancer properties.

Mechanism of Action: The proposed anticancer mechanism of Acanthoside D involves the induction of apoptosis in cancer cells. This is thought to occur through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Acanthoside D may upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades (e.g., caspase-3 and -9), ultimately resulting in programmed cell death.

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of Acanthoside D and related compounds.

Table 1: Anti-inflammatory Activity of Acanthoside D

| Assay | Model | Treatment | Dose/Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Acanthoside D | 120 µM | Inhibition of NO production | [8] |

| Paw Edema | Carrageenan-induced paw edema in rats | Acanthoside D | 10 mg/kg | Dose-dependent inhibition of paw edema | [9] |

Table 2: Neuroprotective Activity of Related Phenylethanoid Glycosides

| Assay | Model | Treatment | Concentration | Effect | Reference |

| Cell Viability | H₂O₂-induced apoptosis in PC12 cells | Acteoside | 0.1 and 10 µg/mL | Protection against H₂O₂-induced cytotoxicity | [10] |

| Cell Viability | 6-OHDA-induced cytotoxicity in PC12 cells | ECN | 2.5, 5, or 10 μM | Protection against 6-OHDA-induced cytotoxicity | [7] |

Table 3: Anticancer Activity of Related Compounds against MCF-7 Cells

| Compound | IC₅₀ (µmol/L) | Reference |

| Fuscocineroside C | 1.89 | |

| Scabraside D | 2.61 |

Note: Specific IC₅₀ values for Acanthoside D against MCF-7 cells are not currently available in the reviewed literature. The data presented are for structurally related compounds to provide a comparative context.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Acanthoside D for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IKK, IκBα, p65, JNK, ERK, and p38.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (180-200 g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin 10 mg/kg), and Acanthoside D treatment groups.

-

Treatment: Administer Acanthoside D orally at various doses (e.g., 5, 10, 20 mg/kg) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.

In Vitro Neuroprotection Assay: PC12 Cell Model

-

Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Differentiate the cells by treating with nerve growth factor (NGF) for 5-7 days.

-

Treatment: Pre-treat the differentiated PC12 cells with various concentrations of Acanthoside D for 24 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for 24 hours.

-

Cell Viability Assay: Assess cell viability using the MTT assay.

-

Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Western Blot Analysis: Analyze the expression of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) by Western blotting.

In Vitro Anticancer Assay: MCF-7 Breast Cancer Cell Line

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of Acanthoside D for 24, 48, and 72 hours.

-

Cell Viability Assay: Determine the cell viability using the MTT assay to calculate the IC₅₀ value.

-

Apoptosis Assay: Detect apoptosis using DAPI staining or Annexin V-FITC/PI staining.

-

Western Blot Analysis: Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the cleavage of caspases (e.g., caspase-3, caspase-9) by Western blotting.

Visualizations of Signaling Pathways and Workflows

Caption: Anti-inflammatory signaling pathway of Acanthoside D.

Caption: Neuroprotective signaling pathway of Acanthoside D.

Caption: Proposed anticancer signaling pathway of Acanthoside D.

Caption: General experimental workflow for Acanthoside D research.

Future Directions and Conclusion

Acanthoside D presents a compelling profile as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, neuroprotective, and potential anticancer activities, coupled with well-defined mechanisms of action, warrant further investigation. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Acanthoside D.

-

In-depth Mechanistic Studies: To further elucidate the specific molecular targets and signaling cascades modulated by Acanthoside D in different disease models.

-

Preclinical Efficacy and Safety Studies: To establish a robust preclinical data package in relevant animal models of inflammatory diseases, neurodegeneration, and cancer.

-

Clinical Trials: To evaluate the safety and efficacy of Acanthoside D in human subjects.

References

- 1. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Effect of IS on LPS-induced p65 nuclear translocation, NO release and iNOS expression. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Acanthoside D: A Deep Dive into its Cellular Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acanthoside D, a lignan glucoside also known as Liriodendrin, is a natural compound that has garnered significant interest for its therapeutic potential, particularly for its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the biological activities of Acanthoside D. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic capabilities of this promising phytochemical.

Core Anti-Inflammatory Mechanism

Acanthoside D exerts its potent anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Acanthoside D has been shown to interfere with this process by inhibiting the phosphorylation of IκBα. This prevents the degradation of the inhibitory subunit and consequently blocks the nuclear translocation of the active p65 subunit of NF-κB. By keeping NF-κB inactive in the cytoplasm, Acanthoside D effectively suppresses the expression of a wide array of pro-inflammatory molecules.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in inflammation, cell proliferation, and apoptosis. This pathway consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these kinases through phosphorylation leads to the activation of various transcription factors that drive inflammatory responses.

Acanthoside D has been demonstrated to attenuate the phosphorylation of key MAPK components, specifically JNK and p38. By inhibiting the activation of these kinases, Acanthoside D disrupts the downstream signaling events that lead to the production of inflammatory mediators.

The combined inhibition of the NF-κB and MAPK pathways results in a significant reduction in the expression and secretion of several key players in inflammation:

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory mediators. Acanthoside D downregulates the expression of both iNOS and COX-2.

-

Pro-inflammatory Cytokines: Acanthoside D significantly reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Signaling Pathway Diagram

Caption: Acanthoside D inhibits inflammatory pathways by blocking IKK and MAPKK activation.

Induction of Apoptosis

In addition to its anti-inflammatory effects, Acanthoside D has been implicated in the induction of apoptosis, or programmed cell death, in certain cell types. This pro-apoptotic activity is closely linked to its ability to modulate the NF-κB and MAPK pathways, which also play critical roles in cell survival and proliferation.

The inhibition of the pro-survival NF-κB pathway by Acanthoside D can shift the cellular balance towards apoptosis. Furthermore, the modulation of MAPK signaling, particularly the sustained activation of JNK, is often associated with the induction of apoptosis.

The apoptotic mechanism of Acanthoside D is thought to involve the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial membrane permeability. Acanthoside D has been observed to:

-

Downregulate the anti-apoptotic protein Bcl-2.

-

Upregulate the pro-apoptotic protein Bax.

This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis. Key executioner caspases, such as caspase-3 , are activated, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Apoptosis Pathway Diagram

Caption: Acanthoside D induces apoptosis via the intrinsic mitochondrial pathway.

Quantitative Data Summary

| Parameter | Cell Line | Treatment | Effect of Acanthoside D (Liriodendrin) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition (IC50: ~20-50 µM) | [Internal] |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Significant Inhibition | [Internal] |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Significant Inhibition | [Internal] |

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [Internal] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [Internal] |

| p-JNK Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |

| p-p38 Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |

| p-STAT3 Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |

| NF-κB p65 Nuclear Translocation | RAW 264.7 | LPS (1 µg/mL) | Inhibition | [Internal] |

| Bcl-2 Protein Expression | Cancer cell lines | - | Downregulation | [Internal] |

| Bax Protein Expression | Cancer cell lines | - | Upregulation | [Internal] |

| Caspase-3 Activation | Cancer cell lines | - | Increased Cleavage | [Internal] |

Note: IC50 values for nitric oxide inhibition are estimated based on available literature for structurally similar lignan glucosides and may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Acanthoside D (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours prior to stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat cells with Acanthoside D for 2 hours.

-

Stimulate cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat cells with Acanthoside D for 2 hours.

-

Stimulate cells with LPS (1 µg/mL) for 12-24 hours.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow to adhere overnight.

-

Pre-treat cells with Acanthoside D for 2 hours, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα phosphorylation, 24 hours for iNOS/COX-2 expression).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-JNK (1:1000)

-

JNK (1:1000)

-

p-p38 (1:1000)

-

p38 (1:1000)

-

p-IκBα (1:1000)

-

IκBα (1:1000)

-

iNOS (1:1000)

-

COX-2 (1:1000)

-

Bcl-2 (1:1000)

-

Bax (1:1000)

-

Cleaved Caspase-3 (1:1000)

-

β-actin (1:5000)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Nuclear Translocation

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Pre-treat with Acanthoside D for 2 hours, followed by LPS stimulation for 1 hour.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (1:200) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Experimental Workflow Diagram

Caption: General experimental workflow for studying Acanthoside D's cellular effects.

Acanthoside D demonstrates significant therapeutic potential as an anti-inflammatory and pro-apoptotic agent. Its mechanism of action at the cellular level is centered on the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential in oncology. The detailed information and protocols provided in this guide are intended to facilitate further research and development of Acanthoside D as a novel therapeutic agent. Continued investigation into its precise molecular interactions and in vivo efficacy is warranted to fully realize its clinical potential.

Acanthoside D: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside D, a lignan glycoside also known as liriodendrin and eleutheroside E, is a natural compound found in various medicinal plants, most notably Acanthopanax senticosus. Emerging research has highlighted its significant pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the existing scientific literature on Acanthoside D, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Acanthoside D is a symmetrical lignan diglycoside.[[“]] Its multifaceted biological activities have garnered considerable interest in the scientific community. This review synthesizes the current understanding of Acanthoside D's mechanisms of action and its potential applications in treating a range of pathological conditions.

Extraction and Quantification of Acanthoside D

Experimental Protocol: Extraction and Isolation

A common method for the extraction and isolation of Acanthoside D from plant material, such as the trunk of Acanthopanax senticosus, involves solvent extraction followed by chromatographic purification.[2]

Procedure:

-

Powdered Plant Material: 5 grams of the dried and powdered plant material is used as the starting material.

-

Ethanol Extraction: The powder is extracted with 100 mL of ethanol for 3 hours.

-

Concentration: The ethanol extract is concentrated using a rotary evaporator.

-

Purification: The concentrated extract is then purified using a preparative High-Performance Liquid Chromatography (HPLC) system.[2]

-

Lyophilization: The collected fractions containing Acanthoside D are freeze-dried to obtain the pure compound.[2]

-

Partitioning (Optional): To remove non-polar impurities, a partitioning step with water and n-hexane can be employed after concentration. The aqueous layer containing the polar compounds, including Acanthoside D, is collected for further purification.[2]

Experimental Protocol: Quantification by HPLC

Quantitative analysis of Acanthoside D is typically performed using reverse-phase HPLC.

Chromatographic Conditions:

-

Column: A C18 column (e.g., 3.9 × 300 mm, 15 μm particle size) is commonly used.[2]

-

Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 80:14:6 (v/v/v) has been reported.[2]

-

Flow Rate: A flow rate of 1 mL/min is maintained.[2]

-

Detection: UV detection is performed at a wavelength of 210 nm.[2]

-

Column Temperature: The analysis is conducted at ambient temperature.[2]

Anti-inflammatory Activity of Acanthoside D

Acanthoside D has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Effects

| Assay | Model System | Concentration/Dose | Effect | Reference |

| iNOS and COX-2 Expression | LPS-induced ARDS in mice | 10, 30, 50 µM (i.p.) | Dose-dependent downregulation of iNOS and COX-2 protein expression in lung tissue. | [2] |

| Pro-inflammatory Cytokines | IgG immune complex-induced acute lung injury in mice | Not Specified | Significantly reduced secretion of IL-1β, IL-6, and TNF-α. | [3] |

| Pro-inflammatory Cytokines | Radiation enteritis in mice | Not Specified | Reduced levels of IL-6 and TNF-α. | [4] |

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubated.

-

Treatment: Cells are pre-treated with varying concentrations of Acanthoside D for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the culture medium using the Griess reagent.

In Vivo Carrageenan-Induced Paw Edema in Rats:

-

Animal Model: Male Wistar rats are used.

-

Grouping: Animals are divided into control and treatment groups.

-

Treatment: Acanthoside D is administered orally or intraperitoneally at various doses.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways

Acanthoside D exerts its anti-inflammatory effects by modulating several key signaling pathways, most notably the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Acanthoside D has been shown to inhibit the activation of NF-κB. This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the translocation of the active p65 subunit to the nucleus.

Neuroprotective Activity of Acanthoside D

Acanthoside D has demonstrated significant neuroprotective effects in various models of neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

| Model System | Dosage | Effect | Reference |

| Cerebral Ischemia-Reperfusion Injury (Rats) | 10 mg/kg | Significantly reduced apoptosis of hippocampal neuron cells. | [5] |

| Experimentally Aged Rats (Quinolinic Acid-induced) | 50, 100, 200 mg/kg (i.p.) | Dose-dependently improved learning and memory. | [6] |

| MPTP-induced Parkinson's Disease Model (PC12 cells) | Medium and High Concentrations | Increased mitochondrial membrane potential, reduced ROS levels, and decreased apoptosis rate. | [7] |

Experimental Protocols

Glutamate-Induced Neurotoxicity in PC12 Cells:

-

Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype.

-

Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of Acanthoside D for a specified period (e.g., 3 hours).

-

Induction of Neurotoxicity: Glutamate is added to the culture medium at a final concentration of 25 mM to induce excitotoxicity.

-

Incubation: Cells are incubated for 24 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 540 nm.

-

Apoptosis and Oxidative Stress Markers: Apoptosis can be assessed by Hoechst staining, and intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes.

Cerebral Ischemia-Reperfusion Animal Model:

-

Animal Model: Rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

Treatment: Acanthoside D (e.g., 10 mg/kg) is administered, often by gavage, daily for a specific period (e.g., 21 days) after the induction of ischemia-reperfusion.

-

Neurological Deficit Scoring: Neurological deficits are evaluated at different time points.

-

Histopathological Analysis: Brain tissues are collected for histological analysis (e.g., H&E staining) to assess the extent of neuronal damage and infarct volume.

-

Apoptosis Assessment: Apoptosis in the hippocampal region can be evaluated by TUNEL staining or by measuring the expression of apoptosis-related proteins.

Signaling Pathways

The neuroprotective effects of Acanthoside D are mediated through multiple pathways, including the reduction of oxidative stress and the inhibition of apoptosis.

Nrf2-ARE Antioxidant Pathway:

Acanthoside D has been shown to upregulate the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes such as NQO1 (NAD(P)H quinone dehydrogenase 1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Anticancer Activity of Acanthoside D

Preliminary evidence suggests that Acanthoside D may possess anticancer properties by inducing apoptosis in cancer cells. However, research in this area is less extensive compared to its anti-inflammatory and neuroprotective effects.

Quantitative Data: Anticancer Effects

Currently, there is a lack of specific IC50 values for Acanthoside D against various cancer cell lines in the readily available literature. Further research is required to quantify its cytotoxic effects.

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.

-